molecular formula C5H3Br2N B189624 2,4-Dibromopyridine CAS No. 58530-53-3

2,4-Dibromopyridine

Cat. No.: B189624
CAS No.: 58530-53-3
M. Wt: 236.89 g/mol
InChI Key: PCMMSLVJMKQWMQ-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine is a heterocyclic organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyridine ring. This compound is known for its significant role in organic synthesis, particularly in the formation of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromopyridine can be synthesized through several methods. One efficient method involves the tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . Another method includes the use of palladium-catalyzed reactions, such as the Stille reaction, which allows for the preparation of 4,4’-dihalo-2,2’-bipyridines from dihalopyridines .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale bromination reactions. The process involves the bromination of pyridine derivatives under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Organoboronic Acids and Grignard Reagents: Employed in substitution reactions.

    Potassium Amide in Liquid Ammonia: Utilized in reduction reactions.

Major Products:

    Substituted Pyridines: Formed through cross-coupling reactions.

    2,4-Diaminopyridine: Produced via reduction reactions.

Scientific Research Applications

2,4-Dibromopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dibromopyridine
  • 2,5-Dibromopyridine
  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine

Comparison: 2,4-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, while 2,3-Dibromopyridine can also undergo substitution reactions, the position of the bromine atoms affects the regioselectivity and the products formed . Similarly, 2,5-Dibromopyridine and 2,6-Dibromopyridine have different reactivity profiles due to the varying positions of the bromine atoms .

Properties

IUPAC Name

2,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMMSLVJMKQWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355745
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58530-53-3
Record name 2,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?

A: this compound's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with this compound enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]

Q2: How does the choice of catalyst influence the regioselectivity of reactions involving this compound?

A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with this compound. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []

Q3: Can you provide an example of how this compound contributes to complex molecule synthesis?

A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with this compound. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []

Q4: Are there efficient large-scale synthesis methods for derivatives of this compound?

A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of this compound. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []

Q5: Have there been any computational studies conducted on this compound?

A: Density functional theory calculations have been employed to investigate the interactions between this compound and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []

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